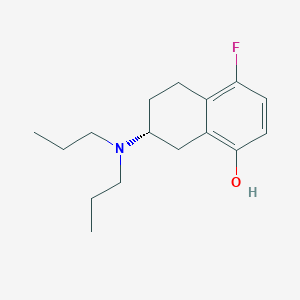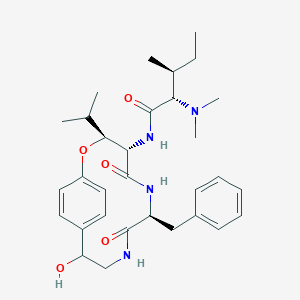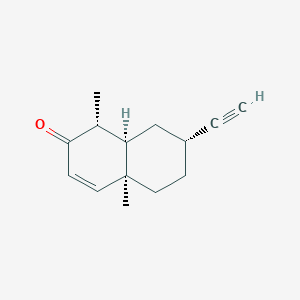
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one, also known as T0901317, is a synthetic compound that belongs to the class of non-steroidal synthetic ligands called liver X receptor (LXR) agonists. This compound has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one exerts its effects by binding to and activating the LXR, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Activation of LXR by (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one leads to the upregulation of genes involved in cholesterol efflux, fatty acid oxidation, and anti-inflammatory pathways.
Efectos Bioquímicos Y Fisiológicos
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one has been shown to have a number of biochemical and physiological effects, including the reduction of plasma triglyceride and cholesterol levels, the inhibition of foam cell formation, and the suppression of inflammatory cytokine expression. In addition, (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one in lab experiments is its high potency and specificity for the LXR receptor. This allows for precise modulation of LXR activity in experimental systems. However, one limitation of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Direcciones Futuras
There are several potential future directions for research on (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one. One area of interest is the development of more stable analogs of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one that can be used in vivo for longer periods of time. Another area of interest is the investigation of the role of LXR in various diseases, including cancer and neurodegenerative disorders. Finally, there is also interest in exploring the potential of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one as a therapeutic agent for the treatment of obesity and metabolic disorders.
Métodos De Síntesis
The synthesis of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one involves a multi-step process that includes the condensation of 2-methylcyclohexanone with ethynylmagnesium bromide, followed by the reduction of the resulting enone using sodium borohydride. The final step involves the oxidation of the resulting alcohol using potassium permanganate.
Aplicaciones Científicas De Investigación
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one is in the treatment of atherosclerosis, a disease characterized by the buildup of plaque in the arteries. Studies have shown that (1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one can reduce the formation of plaque and improve lipid metabolism in animal models of atherosclerosis.
Propiedades
Número CAS |
10208-55-6 |
|---|---|
Nombre del producto |
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(1R,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11-,12-,14+/m1/s1 |
Clave InChI |
WLJJVPSVSROSLC-BYNQJWBRSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C#C |
SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
SMILES canónico |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



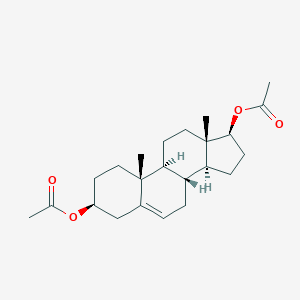
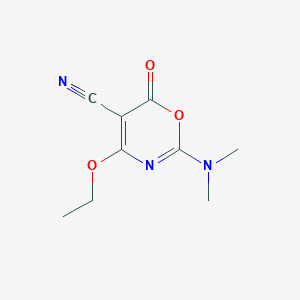
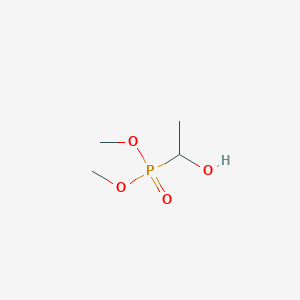
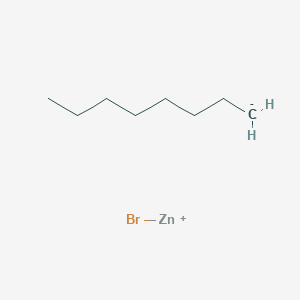
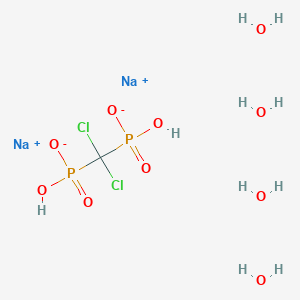
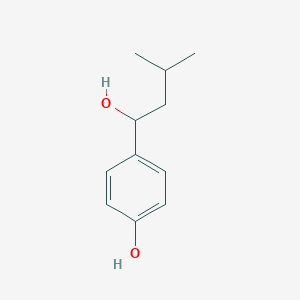
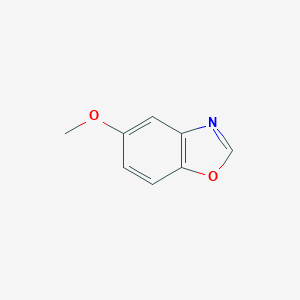
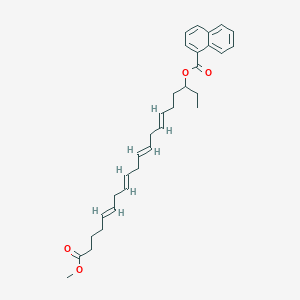
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
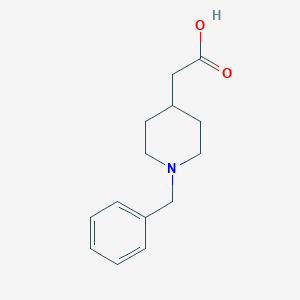
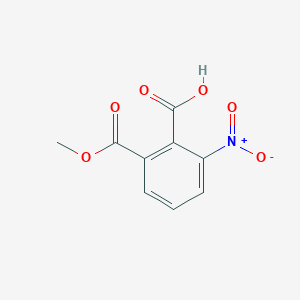
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
